molecular formula C13H15NO3 B1376035 Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 790704-73-3

Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B1376035
M. Wt: 233.26 g/mol
InChI Key: VCBLXRNFGAAMHH-UHFFFAOYSA-N
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Description

“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a chemical compound with the IUPAC name benzyl 1-oxa-5-azaspiro [2.4]heptane-5-carboxylate . It is also known as 5-Cbz-1-oxa-5-azaspiro[2.4]heptane .


Molecular Structure Analysis

The molecular structure of “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 ether (aliphatic), 1 Oxirane, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a liquid at room temperature . Its molecular weight is 233.27 . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.

Scientific Research Applications

Cycloaddition Reactions

Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate and related compounds are involved in cycloaddition reactions. Molchanov and Tran (2013) discovered that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be obtained via a highly regioselective 1,3-dipolar cycloaddition of C-aryl and C-carbamoylnitrones. This reaction produces two diastereoisomers of the product (Molchanov & Tran, 2013).

Cleavage and Transformation

Molchanov et al. (2016) investigated the cleavage and transformation of related compounds. They found that treating methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring. This process forms 1,3-amino alcohols, which can undergo further cyclization to yield bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Hydrolysis and Reduction

Molchanov and Tran (2012) also explored the hydrolysis and reduction of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters. They found that these compounds, synthesized through the reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, were reduced to bis(hydroxymethyl)cyclopropanes. Alkaline hydrolysis of these compounds yielded substituted cyclopropane-1,2-dicarboxylic acids while retaining the 5-oxa-6-azaspiro[2.4]heptane fragment (Molchanov & Tran, 2012).

Asymmetric Hydrogenation

Yao et al. (2011) conducted asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates, yielding high enantioselectivities. This process is crucial for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate in quinolone antibacterial agents (Yao et al., 2011).

Antibacterial Applications

Odagiri et al. (2013) synthesized novel compounds for potent antibacterial activity against respiratory pathogens. These compounds, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, exhibited strong in vitro and in vivo activity against various pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).

Safety And Hazards

The safety information available indicates that “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” may pose certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H227, H302, H312, H315, H319, H335, H350 . These hazard statements correspond to various risks, including flammability, harm if swallowed or in contact with skin, skin and eye irritation, respiratory irritation, and carcinogenicity .

properties

IUPAC Name

benzyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(14-7-6-13(9-14)10-17-13)16-8-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBLXRNFGAAMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CO2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Synthesis routes and methods

Procedure details

A solution 3-methylen-pyrrolidine-1-carboxylic acid benzyl ester (WO9624593) in 5 ml of dichloromethane was treated with 2.16 g sodium bicarbonate (MW: 84.01 26.28 mmol) and 2.47 g of 80% m-chlor-perbenzoic acid (MW: 172.57, 11.48 mmol). The reaction mixture was stirred at room temperature for three hours. The reaction mixture was diluted with 20 ml of a saturated aqueous sodium sulfite solution and 45 ml of dichloromethane. The organic layer was successively washed with 30 ml of an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over magnesium sulfate. The residue was purified by chromatography on silica (1/1 ethyl acetate/n-hexane) to afford a off white solid. Yield: 440 mg, 57%. MS: 234.1 (M+H)+, Method ESI+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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